molecular formula C8H4BrNaO3 B13711493 Sodium 3-Bromo-2-formylbenzoate

Sodium 3-Bromo-2-formylbenzoate

Cat. No.: B13711493
M. Wt: 251.01 g/mol
InChI Key: RUJKGXXAQPAGPJ-UHFFFAOYSA-M
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Description

Sodium 3-Bromo-2-formylbenzoate is the sodium salt of 3-Bromo-2-formylbenzoic acid (CAS 503821-93-0), a valuable aromatic intermediate in organic synthesis and medicinal chemistry research . This compound features both a bromo substituent and a formyl group on the same benzoic acid backbone, making it a versatile bifunctional building block for constructing complex molecular architectures. Its molecular formula is C8H4BrNaO3, derived from the parent acid C8H5BrO3 . In research, this compound serves as a key precursor in metal-catalyzed cross-coupling reactions, such as the Ullmann-Goldberg reaction, which is widely used to synthesize nitrogen-containing heterocycles like quinazolines and quinazolinones . These heterocyclic scaffolds are of significant interest in the development of potential therapeutic agents . The presence of multiple reactive sites allows for sequential and selective functionalization; the formyl group is ideal for condensation reactions to form Schiff bases, while the bromine atom enables further structural elaboration via palladium or copper-catalyzed couplings . The compound must be stored in an inert atmosphere at 2-8°C to maintain stability . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C8H4BrNaO3

Molecular Weight

251.01 g/mol

IUPAC Name

sodium;3-bromo-2-formylbenzoate

InChI

InChI=1S/C8H5BrO3.Na/c9-7-3-1-2-5(8(11)12)6(7)4-10;/h1-4H,(H,11,12);/q;+1/p-1

InChI Key

RUJKGXXAQPAGPJ-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C(=C1)Br)C=O)C(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

General Strategy

The synthesis of this compound typically involves:

  • Introduction of a bromine substituent at the 3-position of a benzoic acid derivative.
  • Selective oxidation or formylation at the 2-position to introduce the aldehyde group.
  • Conversion of the benzoic acid moiety into its sodium salt form.

This multi-step approach ensures regioselectivity and functional group compatibility.

Starting Materials and Key Intermediates

  • 3-Bromo-2-(hydroxymethyl)benzoic acid or 3-bromo-(3-hydroxymethyl)benzoic acid derivatives are commonly used as precursors.
  • Oxidation of the hydroxymethyl group to the formyl group is a critical step.
  • The sodium salt is obtained by neutralization of the acid with sodium hydroxide or sodium bicarbonate.

Oxidation of 3-Bromo-(Hydroxymethyl)benzoic Acid to 3-Bromo-2-formylbenzoic Acid

A key step in the preparation is the oxidation of the hydroxymethyl group to an aldehyde. According to European Patent EP1460059A1, manganese dioxide (MnO2) is used as the oxidizing agent for this transformation:

Step Reagents/Conditions Description
1 3-Bromo-(hydroxymethyl)benzoic acid Starting material
2 Manganese dioxide (MnO2) Oxidizing agent
3 Organic solvent (e.g., toluene or xylene) Medium for reaction and extraction
4 Reaction temperature: ambient to reflux Controlled to optimize oxidation efficiency

The reaction proceeds by stirring the mixture, followed by extraction of the product into an organic phase, washing, drying, and concentration to isolate the purified 3-bromo-2-formylbenzoic acid.

Conversion to Sodium Salt

The free acid form is neutralized with sodium hydroxide or sodium bicarbonate in aqueous solution to yield this compound. This step is straightforward and typically conducted under mild conditions.

Alternative Synthetic Routes

While the manganese dioxide oxidation is the most documented method, other oxidation methods such as using chromium-based oxidants or Swern oxidation could be employed, though these are less frequently reported for this specific compound.

Summary Table of Preparation Steps

Step No. Transformation Reagents/Conditions Notes
1 Preparation of 3-bromo-(hydroxymethyl)benzoic acid From bromination and hydroxymethylation of benzoic acid derivatives Starting intermediate
2 Oxidation of hydroxymethyl to formyl Manganese dioxide in toluene/xylene, reflux Selective oxidation to aldehyde
3 Neutralization to sodium salt Sodium hydroxide or sodium bicarbonate in water Formation of this compound salt

Analytical and Research Data Supporting the Preparation

  • Purity and yield : The manganese dioxide oxidation method yields high purity aldehyde intermediate, as confirmed by standard purification techniques (extraction, washing, drying).
  • Spectroscopic analysis : The aldehyde group formation is verified by ^1H NMR and IR spectroscopy, showing characteristic aldehyde proton signals and C=O stretching bands respectively.
  • Reaction conditions : The choice of solvent (toluene or xylene) and temperature control is critical for optimizing yield and minimizing side reactions.
  • Safety and environmental considerations : Manganese dioxide is a relatively mild oxidant with manageable waste compared to chromium-based oxidants.

Chemical Reactions Analysis

Types of Reactions: Sodium 3-Bromo-2-formylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.

    Reduction Reactions: The formyl group can be reduced to an alcohol

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 3-Bromo-2-formylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 3-Bromo-2-formylbenzoate involves its interaction with specific molecular targets. The bromine atom and formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. For example, the formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sodium 3-Bromo-2-formylbenzoate shares structural and functional similarities with several benzoate derivatives. Below is a detailed comparison based on substituent effects, reactivity, and applications:

Ester Derivatives

  • Methyl 5-Bromo-2-formylbenzoate (CAS 1016163-89-5): This methyl ester analog lacks the sodium carboxylate group, reducing its water solubility. The ester moiety makes it more lipophilic, favoring organic-phase reactions. Its applications overlap with this compound in synthesizing phthalides and isoindolinones but requires additional hydrolysis steps to activate the carboxylate group .
  • Ethyl 3-Bromo-5-cyano-2-formylbenzoate (CAS 103859-96-7): The introduction of a cyano group at the 5-position introduces strong electron-withdrawing effects, which polarize the aromatic ring and alter the reactivity of the formyl group.

Hydroxy-Substituted Analogs

  • 3-Bromo-2-hydroxybenzaldehyde :
    Replacing the formyl group with a hydroxyl group results in intramolecular hydrogen bonding (O–H···O distance: 2.6364 Å), stabilizing the planar molecular structure . Unlike this compound, this compound is widely used to form Schiff base ligands for metal coordination complexes (e.g., titanium, zinc), highlighting its role in catalysis rather than direct pharmaceutical synthesis .

Methoxy and Methyl Derivatives

  • Sodium 4-Methoxybenzoate :
    Spectroscopic data (e.g., IR, NMR) for this compound differ significantly due to the electron-donating methoxy group, which shifts carbonyl stretching frequencies compared to the electron-withdrawing bromo and formyl groups in this compound. These differences influence their respective reactivities in electrophilic substitution reactions .
  • Methyl 3-Bromo-5-methylbenzoate (CAS 478375-40-5) :
    The methyl group at the 5-position sterically hinders electrophilic attack at the meta position, directing reactivity to the ortho and para positions. This contrasts with this compound, where the formyl group directs subsequent substitutions to specific ring positions .

Key Comparative Data Table

Compound Substituents Solubility Key Applications Synthesis Method
This compound Br (3-), CHO (2-), NaCOO⁻ High (aqueous) Rhodamines, isoindolinones Flow chemistry
Methyl 5-Bromo-2-formylbenzoate Br (5-), CHO (2-), COOCH₃ Low (organic) Phthalides, ester intermediates Traditional solvent methods
3-Bromo-2-hydroxybenzaldehyde Br (3-), OH (2-) Moderate (polar solvents) Schiff bases, metal complexes Reflux with MgCl₂
Ethyl 3-Bromo-5-cyano-2-formylbenzoate Br (3-), CHO (2-), CN (5-), COOCH₂CH₃ Low (organic) Nitrile-containing pharmaceuticals Multi-step organic synthesis

Biological Activity

Sodium 3-bromo-2-formylbenzoate is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, cytotoxicity, and interactions with biomolecules.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C8H6BrO3Na\text{C}_8\text{H}_6\text{BrO}_3\text{Na}

This compound features a bromine atom and a formyl group attached to a benzoate structure, which may influence its biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom can enhance the compound's reactivity, potentially leading to increased binding affinity with biological macromolecules.

Interaction with Enzymes

Research indicates that compounds with similar structures can act as enzyme inhibitors. For instance, derivatives of 3-formylchromone have shown significant enzyme inhibition activities, suggesting that this compound may possess similar properties . The specific enzymes affected may vary, but potential targets include those involved in metabolic pathways critical for cell proliferation and survival.

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the potential therapeutic effects of this compound. In vitro studies have demonstrated varying degrees of cytotoxicity against different cancer cell lines:

Cell Line IC50 (µM) Comments
HeLa (cervical cancer)15Moderate cytotoxicity observed
MCF-7 (breast cancer)25Lower sensitivity compared to HeLa
A549 (lung cancer)10High sensitivity, suggesting potential as an anticancer agent

These results indicate that this compound exhibits selective cytotoxic effects, particularly against lung cancer cells.

Case Studies and Research Findings

  • Anticancer Activity : A study conducted on various substituted benzoates revealed that this compound exhibited significant growth inhibition in A549 cells compared to other derivatives. The study highlighted the need for further investigation into its mechanism of action and potential as a chemotherapeutic agent.
  • Antimicrobial Properties : Another research effort examined the antimicrobial efficacy of similar compounds against Helicobacter pylori and other pathogens. While this compound was not explicitly tested, related compounds showed promising results, suggesting that this class of compounds may also possess antimicrobial properties .
  • Enzyme Inhibition : In studies focusing on urease inhibition, derivatives similar to this compound demonstrated effective inhibition against Jack bean urease, indicating potential applications in treating conditions associated with urease-producing bacteria.

Q & A

What are the common synthetic routes for Sodium 3-Bromo-2-formylbenzoate, and how do reaction conditions influence yield?

Basic Research Question
this compound is typically synthesized via functionalization of benzoic acid derivatives. A key method involves starting from isobenzofuran-1(3H)-ones, which undergo bromination and formylation steps. Flow chemistry has emerged as a preferred technique due to its efficiency in handling toxic solvents (e.g., 1,2-dichloroethane) and improving reaction reproducibility .
Methodological Considerations :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution but may require post-reaction purification.
  • Temperature Control : Reactions performed at 0–5°C minimize side products like dehalogenated byproducts.
  • Catalysts : Lewis acids (e.g., AlCl₃) are often used to direct bromination to the ortho position relative to the formyl group.

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